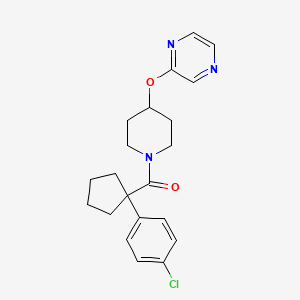

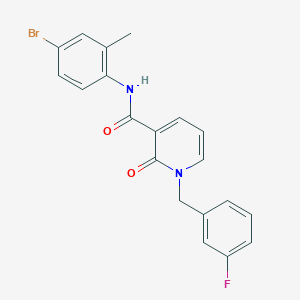

![molecular formula C22H26N4O5S3 B2526522 (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101177-20-1](/img/structure/B2526522.png)

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1 H, 13 C NMR and mass spectral data . The chemical shifts are given in relative ppm and were referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard; the coupling constants are indicated in Hz .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antimicrobial Activity

Novel pyridine derivatives, including benzothiazoles and piperazine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown variable and modest activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, thiazole and piperazine derivatives have been prepared and tested for their in vitro antibacterial activity, indicating moderate to good antimicrobial potency (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antitubercular and Antifungal Activities

Compounds with benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as new chemotypes with potential anti-mycobacterial activity. Several of these compounds have demonstrated anti-tubercular potential with MICs in the low micromolar range and showed low cytotoxicity (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Anticancer Activity

The synthesis and evaluation of novel compounds for anticancer activity have been a significant area of research. For instance, derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have been synthesized and showed notable anticancer activity against various human cancer cell lines, with some compounds demonstrating potent inhibitory effects on specific cancer cells (Inceler, Yılmaz, & Baytas, 2013).

Insecticidal Activity

Research into novel piperidine thiazole compounds has been conducted with the aim of discovering new bioactive compounds with insecticidal properties. Preliminary bioassays have shown that certain synthesized compounds exhibit insecticidal activities at various concentrations, highlighting the potential for agricultural applications (Ding, Pan, Yin, Tan, & Zhang, 2019).

Mecanismo De Acción

Target of Action

Compounds with a benzo[d]thiazol-2-yl group have been found to exhibit various biological activities, including anti-inflammatory and analgesic activities . .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect inflammatory pathways .

Propiedades

IUPAC Name |

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O5S3/c1-30-16-7-8-17(31-2)20-19(16)23-22(33-20)25-12-10-24(11-13-25)21(27)15-5-3-9-26(15)34(28,29)18-6-4-14-32-18/h4,6-8,14-15H,3,5,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCXVQXTLOUAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide](/img/structure/B2526443.png)

![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)

![3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2526446.png)

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2526447.png)

![3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526453.png)

![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)

![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2526461.png)